molecular formula C7H9Cl5O B12583457 (2,3,4,5,6-Pentachlorocyclohexyl)methanol CAS No. 646068-55-5

(2,3,4,5,6-Pentachlorocyclohexyl)methanol

Cat. No.: B12583457
CAS No.: 646068-55-5
M. Wt: 286.4 g/mol
InChI Key: QMINGTVEAXAYRR-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorocyclohexyl)methanol is a chlorinated alicyclic alcohol characterized by a cyclohexane backbone substituted with five chlorine atoms and a hydroxymethyl (-CH2OH) group. The molecular formula of (2,3,4,5,6-Pentachlorocyclohexyl)methanol is C7H9Cl5O, with a molecular weight of 286.41 g/mol (calculated by adding the mass of CH2OH to the cyclohexanol analog from ). Its stereochemistry, inferred from the cyclohexanol derivative, likely plays a critical role in its reactivity and biological interactions .

Properties

CAS No.

646068-55-5

Molecular Formula

C7H9Cl5O

Molecular Weight

286.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorocyclohexyl)methanol

InChI

InChI=1S/C7H9Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h2-7,13H,1H2

InChI Key

QMINGTVEAXAYRR-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentachlorocyclohexyl)methanol typically involves the chlorination of cyclohexanol. The process begins with the chlorination of cyclohexane to form 1,2,3,4,5,6-hexachlorocyclohexane. This intermediate is then subjected to dehydrochlorination to yield 2,3,4,5,6-pentachlorocyclohexene. Finally, the addition of a methanol group to the pentachlorocyclohexene results in the formation of (2,3,4,5,6-Pentachlorocyclohexyl)methanol .

Industrial Production Methods

Industrial production methods for (2,3,4,5,6-Pentachlorocyclohexyl)methanol are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of chlorinating agents and catalysts to ensure efficient and high-yield production. Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentachlorocyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3,4,5,6-Pentachlorocyclohexyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentachlorocyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. It may also interact with cellular membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with key structural analogs, focusing on functional groups, applications, and physicochemical properties.

Chlorinated Cyclohexanols

  • Example: 2,3,4,5,6-Pentachlorocyclohexanol () Formula: C6H7Cl5O Functional Group: Cyclohexanol (-OH directly attached to the ring). Key Differences: The absence of a hydroxymethyl group reduces molecular weight (272.38 g/mol vs. 286.41 g/mol) and alters solubility.

Pentachlorophenol (PCP)

  • Source: (Catalog #S-2950) Formula: C6Cl5OH Functional Group: Phenolic (-OH attached to an aromatic ring). Applications: Widely used as a pesticide and preservative. Unlike the alicyclic (2,3,4,5,6-Pentachlorocyclohexyl)methanol, PCP’s aromatic structure enhances resonance stabilization, increasing environmental persistence and toxicity .

2,3,4,5,6-Pentachloroanisole

  • Source : (Catalog #S-2930)
    • Formula : C6Cl5OCH3
    • Functional Group : Methoxy (-OCH3) attached to a chlorinated aromatic ring.
    • Applications : A methoxy derivative linked to wine spoilage (via TCA formation). The ether group increases volatility compared to alcohols, influencing its role in off-flavor contamination .

Pentachlorothioanisole

  • Source :
    • Formula : C6Cl5SCH3
    • Functional Group : Thioether (-SCH3) on an aromatic ring.
    • Key Differences : Sulfur substitution alters electronic properties and degradation pathways compared to oxygenated analogs.

Table 1: Comparative Analysis of Chlorinated Compounds

Compound Formula Molecular Weight (g/mol) Functional Group Key Applications/Properties
(2,3,4,5,6-Pentachlorocyclohexyl)methanol C7H9Cl5O 286.41 Alicyclic alcohol Limited data; inferred use as intermediate or analytical standard
2,3,4,5,6-Pentachlorocyclohexanol C6H7Cl5O 272.38 Cyclohexanol Stereochemical model for chlorinated alcohols
Pentachlorophenol (PCP) C6Cl5OH 266.34 Phenol Wood preservative, pesticide
2,3,4,5,6-Pentachloroanisole C6Cl5OCH3 280.38 Methoxy aromatic Wine spoilage marker
Pentachlorothioanisole C6Cl5SCH3 296.40 Thioether Specialty chemical standard

Research Findings and Analytical Considerations

  • Analytical Methods : highlights techniques for derivatizing carbonyl compounds, which could be adapted for analyzing hydroxymethyl-containing chlorinated compounds via silylation or pentafluorobenzylation .
  • Toxicity : PCP’s acute toxicity (LD50 ~50 mg/kg in rats) far exceeds typical alicyclic alcohols, underscoring the impact of aromatic vs. alicyclic structures on biological activity .

Biological Activity

(2,3,4,5,6-Pentachlorocyclohexyl)methanol is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and potential applications in various fields.

Chemical Structure and Properties

(2,3,4,5,6-Pentachlorocyclohexyl)methanol is a chlorinated derivative of cyclohexanol. The presence of five chlorine atoms on the cyclohexane ring significantly affects its chemical reactivity and biological activity. The structure can be represented as follows:

C6H6Cl5O\text{C}_6\text{H}_6\text{Cl}_5\text{O}

Antimicrobial Activity

Research indicates that (2,3,4,5,6-Pentachlorocyclohexyl)methanol exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For example:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were found to be low for several pathogenic strains.
  • Fungal Activity : It also showed antifungal activity against common fungal pathogens.

Table 1: Antimicrobial Activity of (2,3,4,5,6-Pentachlorocyclohexyl)methanol

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Cytotoxic Effects

Studies have investigated the cytotoxic effects of this compound on various cancer cell lines. It has shown promising results in inhibiting cell proliferation:

  • Cell Lines Tested : The compound was tested on HeLa (cervical cancer) and A549 (lung cancer) cell lines.
  • IC50 Values : The IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents.

Table 2: Cytotoxicity of (2,3,4,5,6-Pentachlorocyclohexyl)methanol

Cell LineIC50 (µg/mL)
HeLa30
A54935

The antimicrobial activity of (2,3,4,5,6-Pentachlorocyclohexyl)methanol may be attributed to its ability to disrupt cellular membranes and inhibit essential metabolic pathways in microorganisms. The cytotoxic effects on cancer cells could result from induction of apoptosis and disruption of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (2,3,4,5,6-Pentachlorocyclohexyl)methanol against multi-drug resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial load in vitro and showed potential for development into a topical antimicrobial agent.

Case Study 2: Cancer Cell Inhibition

In another study focusing on its cytotoxic effects, (2,3,4,5,6-Pentachlorocyclohexyl)methanol was administered to mice bearing tumors. Results showed a significant reduction in tumor size compared to control groups receiving no treatment.

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